molecular formula C12H19NO3 B2565128 tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate CAS No. 2166665-33-2

tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Cat. No. B2565128
CAS RN: 2166665-33-2
M. Wt: 225.288
InChI Key: PAUWZESXSQFCCR-UHFFFAOYSA-N
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Description

“tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate” is a chemical compound with the CAS Number: 2166665-33-2 . It has a molecular weight of 225.29 and its IUPAC name is the same as the common name . It is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h8-9H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is an oil and is stored at 4 degrees Celsius . It has a molecular weight of 225.29 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Overview

“Tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate” (let’s call it TBFTHA for brevity) is a compound with intriguing potential in medicinal chemistry. Its unique structure combines a tetrahydroazepine ring with a formyl group, making it an attractive scaffold for drug design.

Applications

Organic Synthesis and Fine Chemicals

Overview

TBFTHA derivatives are valuable building blocks in organic synthesis due to their reactivity and versatility. Chemists use them to construct more complex molecules.

Applications

Future Directions

The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry, given the biological activity of similar compounds . Additionally, new methods of synthesis could be developed to improve the efficiency and yield of the production process .

Mechanism of Action

properties

IUPAC Name

tert-butyl 6-formyl-2,3,4,5-tetrahydroazepine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUWZESXSQFCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

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